(4R)-4-(Hydroxymethyl)pyrrolidin-2-one
Description
(4R)-4-(Hydroxymethyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a hydroxymethyl (-CH2OH) substituent at the C4 position of the pyrrolidin-2-one ring. This compound belongs to a broader class of γ-lactams, which are pivotal in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and bioavailability. The (4R)-configuration confers stereochemical specificity, influencing its interactions in biological systems and synthetic applications.
Properties
IUPAC Name |
(4R)-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFYLXSANIPND-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Hydroxymethyl)pyrrolidin-2-one typically involves the reduction of ®-methyl 5-oxopyrrolidine-2-carboxylate. The reaction is carried out in methanol at 0°C with sodium borohydride as the reducing agent. The reaction mixture is stirred until completion, followed by the addition of acetic acid to neutralize the reaction. The product is then purified using silica gel chromatography, eluting with a methanol-chloroform mixture .
Industrial Production Methods
Industrial production of ®-4-(Hydroxymethyl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ®-4-(Carboxymethyl)pyrrolidin-2-one.
Reduction: Formation of ®-4-(Hydroxymethyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 115.13 g/mol
- IUPAC Name : (R)-4-(hydroxymethyl)pyrrolidin-2-one
- Structure : The compound features a pyrrolidine ring with a hydroxymethyl group at the 4-position, which is critical for its biological activity.
Chemistry
(4R)-4-(Hydroxymethyl)pyrrolidin-2-one serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives that can be utilized in asymmetric synthesis and other chemical transformations.
Biology
The compound has been investigated for its potential as a biochemical probe in studying enzyme mechanisms. Its ability to interact with specific molecular targets makes it valuable for exploring biochemical pathways and enzyme kinetics.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa cells, with some achieving IC50 values below 10 µM.
- Antiviral Properties : Certain derivatives are being studied for their ability to inhibit viral replication, particularly in RNA viruses.
- Neuroprotective Effects : Emerging evidence suggests that some pyrrolidine derivatives may protect neurons by modulating neurotransmitter systems.
Industrial Applications
The compound is utilized in the production of polymers and as a precursor for various industrial chemicals. Its versatility makes it an important intermediate in the synthesis of fine chemicals and agrochemicals.
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals synthesized a series of pyrrolidine derivatives, including this compound. The research demonstrated significant cytotoxicity against HeLa cells, with modifications at the 3-position enhancing activity.
Case Study 2: Nucleoside Analog Development
Research focused on developing nucleoside analogs tethered to (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol showed improved thermal stability when forming duplexes with complementary DNA and RNA strands. This suggests potential applications in gene therapy.
Data Summary
| Biological Activity | Target | IC50 Value |
|---|---|---|
| Anticancer | HeLa | <10 µM |
| Kinase Inhibition | CK1 | 0.011 µM |
| Nucleic Acid | DNA/RNA | Stable |
Mechanism of Action
The mechanism of action of ®-4-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity. The pyrrolidinone ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The C4 substituent significantly impacts molecular properties. Key analogs and their characteristics are summarized below:
Table 1: Structural and Physical Properties of Selected Pyrrolidin-2-one Derivatives
*Calculated from molecular formula C6H11NO2. †Reported for Rolipram analogs in literature.
Key Observations:
- Polarity : The hydroxymethyl group in this compound enhances hydrophilicity compared to alkyl (e.g., methyl) or aryl (e.g., bromochlorophenyl) substituents. This contrasts with the lipophilic nature of (4R)-4-methylpyrrolidin-2-one .
- Stereochemical Influence : Enantiomeric purity (e.g., 4R vs. 4S) affects diastereoselectivity in synthesis and biological activity. For example, diastereomeric mixtures of 4-ethylpyrrolidin-2-ones were resolved chromatographically, underscoring the importance of stereochemistry .
- Biological Relevance : Aryl-substituted analogs like (4R)-4-(3-bromo-4-chlorophenyl)pyrrolidin-2-one are explored in anticancer research due to their bulky aromatic groups, whereas Rolipram’s aryl ether substituents confer PDE4 inhibitory activity .
Biological Activity
(4R)-4-(Hydroxymethyl)pyrrolidin-2-one, also known as 4-(hydroxymethyl)-2-pyrrolidinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 115.13 g/mol. The structure features a pyrrolidine ring with a hydroxymethyl group at the 4-position, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. A screening of various pyrrolidine compounds against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that certain derivatives exhibited significant cytotoxicity. For instance, derivatives with specific substitutions on the pyrrolidine ring showed IC50 values in the low micromolar range, indicating potent anticancer activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Some studies have demonstrated that derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds modified from this scaffold showed nanomolar activity against CK1 isoforms .
- Nucleic Acid Intercalation : Research indicates that pyrrolidine derivatives can intercalate into nucleic acids, enhancing their stability and potentially leading to increased cytotoxicity in cancer cells .
Other Biological Activities
Beyond anticancer effects, this compound has shown promise in other areas:
- Antiviral Activity : Certain derivatives have been investigated for their ability to inhibit viral replication, particularly in the context of RNA viruses .
- Neuroprotective Effects : There is emerging evidence suggesting that some pyrrolidine derivatives may exhibit neuroprotective properties through modulation of neurotransmitter systems .
Case Study 1: Anticancer Activity
In a study published in Pharmaceuticals, researchers synthesized a series of pyrrolidine derivatives including this compound and evaluated their cytotoxic effects on HeLa cells. The study found that modifications at the 3-position significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .
Case Study 2: Nucleoside Analog Development
Another investigation focused on the development of nucleoside analogs tethered to (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. These analogs demonstrated improved thermal stability when forming duplexes with complementary DNA and RNA strands, suggesting potential applications in gene therapy .
Data Summary
| Biological Activity | Target | IC50 Value |
|---|---|---|
| Anticancer | HeLa | <10 µM |
| Kinase Inhibition | CK1 | 0.011 µM |
| Nucleic Acid | DNA/RNA | Stable |
Q & A
Q. Basic
- NMR spectroscopy : and NMR resolve the hydroxymethyl group (δ ~3.5–4.0 ppm) and lactam carbonyl (δ ~175 ppm) .
- X-ray crystallography : The SHELX software suite refines crystal structures, even for challenging cases like twinned crystals or high-disorder regions . For example, SHELXL refined the hydrochloride salt of a derivative to an R-factor of <0.05 .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 130.06) .
How can crystallographic data discrepancies be resolved for pyrrolidinone derivatives?
Advanced
Data contradictions in X-ray studies often arise from:
- Crystal twinning : Use SHELXL’s TWIN/BASF commands to model twinning and improve refinement statistics .
- Disordered solvent : Apply SQUEEZE (PLATON) to mask electron density from unresolved solvent molecules .
- High-resolution data : Collect datasets at resolutions <0.8 Å to resolve ambiguities in hydrogen bonding networks involving the hydroxymethyl group .
What role does this compound play in PET imaging agent development?
Basic
this compound is a precursor for SV2A-targeting radiotracers like -SynVesT-1, used in Alzheimer’s disease imaging . Key steps include:
- Radiolabeling : Introducing via nucleophilic substitution on trifluoroborate precursors .
- Pharmacokinetic optimization : Modifying the hydroxymethyl group to enhance blood-brain barrier penetration .
How can reaction yields be improved under acidic conditions?
Advanced
To maximize yield during HCl-mediated salt formation (e.g., hydrochloride derivatives):
- Temperature control : Heat slurries to 50°C to dissolve intermediates, followed by slow cooling to precipitate pure salts .
- Stoichiometric adjustments : Use 1.0 M HCl in a 3:1 molar ratio to ensure complete protonation of the lactam nitrogen .
- In situ monitoring : Track reaction progress via NMR to identify side products (e.g., over-hydrolysis) .
How to design multi-step syntheses incorporating this compound as an intermediate?
Advanced
Design principles include:
- Protecting group strategy : Temporarily mask the hydroxymethyl group with trityl or acetyl groups during subsequent reactions .
- Convergent synthesis : Couple the pyrrolidinone core with aryl fragments via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
- Late-stage functionalization : Introduce radiolabels (e.g., ) in the final steps to minimize loss of enantiopurity .
What purification strategies address hydrophilicity challenges?
Q. Methodological
- Salt formation : Convert the free base to a hydrochloride salt for improved crystallinity and reduced hygroscopicity .
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (5→95% ACN) to separate polar derivatives .
- Lyophilization : Remove residual solvents after aqueous workup to isolate amorphous solids .
How is stereochemical configuration validated post-synthesis?
Q. Advanced
- X-ray crystallography : Compare experimental and calculated Patterson maps to confirm the (R)-configuration .
- Optical rotation : Measure specific rotation (e.g., = +15.6° in methanol) against literature values .
- Chiral chromatography : Use SFC with a Chiralpak® IA column to resolve enantiomers and quantify e.e. .
What handling precautions are required for hydrophilic intermediates?
Q. Methodological
- Storage : Keep under inert gas (N) at –20°C to prevent hydrolysis or oxidation .
- Solvent selection : Use anhydrous DMF or DMSO for reactions to avoid water-induced side reactions .
- Safety protocols : Consult SDS sheets for PPE requirements (e.g., nitrile gloves, fume hood) during HCl-mediated steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
